Antiflammin 2 Exhibits 100 nM IC50 for PAF Synthesis, Outperforming Antiflammin-1 in Macrophages
Antiflammin 2 (HDMNKVLDL) inhibits the synthesis of platelet-activating factor (PAF) induced by TNF or phagocytosis in rat macrophages and human neutrophils with an IC50 of 100 nM [1]. In a direct head-to-head comparison, Antiflammin-1 (MQMKKVLDS) was found to be less inhibitory than Antiflammin-2 for macrophages and was not inhibitory for neutrophils after a 5-min preincubation due to inactivation by neutrophil secretory products [2]. The inhibition of PAF synthesis by Antiflammin-2 occurs without an appreciable lag and is reversible upon washing, indicating the need for continuous presence of the peptide [3].
| Evidence Dimension | Inhibition of PAF synthesis |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Antiflammin-1 (MQMKKVLDS): Less inhibitory for macrophages; no inhibition in neutrophils after 5-min preincubation |
| Quantified Difference | AF-2 > AF-1 (quantitative superiority; AF-1 ineffective in neutrophils due to instability) |
| Conditions | Rat peritoneal macrophages and human neutrophils stimulated with TNF or phagocytosis |
Why This Matters
This quantified potency advantage and superior stability in the presence of neutrophil products make Antiflammin 2 the preferred choice for experiments involving activated neutrophils, where Antiflammin-1 would be rapidly inactivated.
- [1] Camussi G, Tetta C, Bussolino F, Baglioni C. Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet-activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions. J Exp Med. 1990;171(3):913-927. View Source
- [2] Camussi G, Tetta C, Bussolino F, Baglioni C. Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet-activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions. J Exp Med. 1990;171(3):913-927. View Source
- [3] Camussi G, Tetta C, Bussolino F, Baglioni C. Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet-activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions. J Exp Med. 1990;171(3):913-927. View Source
